molecular formula C18H34O2 B3428337 Octadec-10-enoic acid CAS No. 67701-11-5

Octadec-10-enoic acid

Cat. No. B3428337
CAS RN: 67701-11-5
M. Wt: 282.5 g/mol
InChI Key: QXJSBBXBKPUZAA-UHFFFAOYSA-N
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Description

Octadec-10-enoic acid, also known as oleic acid, is a monounsaturated omega-9 fatty acid. It is a common component of many animal and vegetable fats and oils, including olive oil, avocado oil, and peanut oil. Oleic acid has gained significant attention in the scientific community due to its numerous potential health benefits and applications. In

Mechanism of Action

The mechanism of action of Octadec-10-enoic acid acid is not fully understood, but it is believed to act through various pathways, including the activation of peroxisome proliferator-activated receptors (PPARs), the inhibition of nuclear factor-kappa B (NF-κB), and the modulation of lipid metabolism.
Biochemical and Physiological Effects:
Oleic acid has numerous biochemical and physiological effects, including the regulation of gene expression, the modulation of lipid metabolism, and the inhibition of inflammation. It has also been found to have beneficial effects on cardiovascular health, insulin sensitivity, and lipid metabolism.

Advantages and Limitations for Lab Experiments

Oleic acid has several advantages for lab experiments, including its availability, low cost, and ease of use. However, it also has some limitations, such as its potential to interfere with other experimental procedures and its potential to oxidize over time.

Future Directions

There are several potential future directions for research on Octadec-10-enoic acid acid, including its role in cancer prevention and treatment, its effects on gut microbiota, and its potential as a therapeutic agent for various diseases. Further studies are needed to fully understand the mechanisms of action and potential health benefits of Octadec-10-enoic acid acid.
Conclusion:
In conclusion, octadec-10-enoic acid, or Octadec-10-enoic acid acid, is a monounsaturated omega-9 fatty acid that has gained significant attention in the scientific community due to its numerous potential health benefits and applications. It can be synthesized through various methods, and its mechanism of action is not fully understood. Oleic acid has numerous biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several potential future directions for research on Octadec-10-enoic acid acid, and further studies are needed to fully understand its potential health benefits and applications.

Scientific Research Applications

Oleic acid has been extensively studied for its potential health benefits and applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have beneficial effects on cardiovascular health, insulin sensitivity, and lipid metabolism.

properties

IUPAC Name

octadec-10-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJSBBXBKPUZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863943
Record name Octadec-10-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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